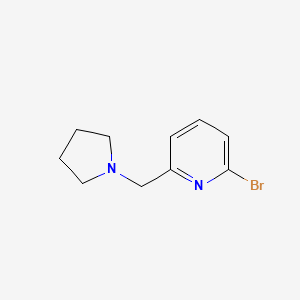

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine

Vue d'ensemble

Description

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol. This compound is significant in scientific research due to its various biological properties and applications in different fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine typically involves the bromination of 6-(pyrrolidin-1-ylmethyl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure high purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic displacement with various nucleophiles. Key examples include:

Table 1: Nucleophilic Substitution Reactions

Mechanistic studies indicate an SNAr pathway facilitated by electron-donating effects from the pyrrolidine-methyl group .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling aryl/heteroaryl functionalization:

Table 2: Cross-Coupling Reactions

Notably, Suzuki reactions tolerate electron-rich and electron-poor boronic acids, with yields optimized using K₃PO₄ as a base .

Metal-Halogen Exchange and Functionalization

The bromine atom undergoes lithium-halogen exchange for further derivatization:

Example Reaction:

-

Step 1: Treatment with n-BuLi (–78°C, THF) generates a pyridyllithium intermediate.

-

Step 2: Quenching with electrophiles (e.g., DMF, CO₂, I₂) yields aldehydes, carboxylic acids, or iodinated derivatives .

Key Data:

-

Quenching with CO₂ followed by acid workup produces 2-carboxy-6-(pyrrolidin-1-ylmethyl)pyridine in 82% yield .

Side-Chain Modifications

The pyrrolidine-methyl group undergoes selective transformations:

a. Oxidation

b. Reductive Amination

-

Reagent: NaBH₃CN, aldehydes/ketones

-

Product: N-alkylated pyrrolidine derivatives (e.g., N-benzyl) with yields up to 75% .

Cyclization Reactions

Under radical conditions (e.g., TBHP, I₂), the compound participates in tandem cyclization-bromination reactions to form imidazo[1,2-a]pyridines .

Example Pathway:

-

I₂/TBHP generates bromine radicals.

-

Intramolecular cyclization forms a fused imidazole ring.

-

Final bromination yields 3-bromoimidazo[1,2-a]pyridine derivatives (50-60% yield) .

Comparative Reactivity Insights

Table 3: Bromine Reactivity vs. Analogues

| Compound | Relative Reactivity in Suzuki Coupling | Notes |

|---|---|---|

| 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine | High | Enhanced by electron-donating side chain |

| 2-Bromo-6-methylpyridine | Moderate | Lower activation due to methyl group |

| 2,6-Dibromopyridine | Low | Steric hindrance at position 6 |

Stability and Side Reactions

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies indicate that compounds with similar structures exhibit activity against various pathogens, suggesting that this compound may also possess similar properties.

- Anticancer Activity: Research is ongoing to explore its efficacy in cancer treatment, focusing on its ability to interact with specific biological targets involved in tumor growth.

- Pharmaceutical Intermediate: Its unique structure allows it to serve as a precursor for synthesizing more complex pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the pyrrolidine moiety.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It can undergo:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various derivatives that may have enhanced biological activities.

- Oxidation and Reduction Reactions: These reactions allow for further functionalization of the compound, expanding its utility in synthesizing novel chemical entities.

Agrochemical Applications

Research indicates potential uses in agrochemistry:

- Herbicidal Activity: Similar compounds have shown effectiveness in controlling weed populations, suggesting that this compound could be developed into a herbicide or plant growth regulator.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biological targets:

- Binding Affinity Studies: Research employing techniques such as surface plasmon resonance (SPR) has demonstrated that this compound binds effectively to certain receptors involved in neurotransmission, indicating potential applications in neuropharmacology.

- Synthesis of Novel Derivatives: Case studies have reported successful synthesis of derivatives with improved pharmacological profiles by modifying the bromine substituent or the pyrrolidine group.

- Field Trials for Agrochemical Applications: Preliminary field trials suggest that formulations based on this compound may provide effective weed control while minimizing environmental impact.

Mécanisme D'action

like other bromopyridine derivatives, it is likely to interact with biological targets through its bromine and pyridine moieties, potentially affecting various molecular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromopyridine: A simpler brominated pyridine used in similar synthetic applications.

2-Bromo-6-methylpyridine: Another brominated pyridine with a methyl group, used in the synthesis of nitrogen-containing heterocyclic compounds.

Uniqueness

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to other bromopyridine derivatives.

Activité Biologique

2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound with the molecular formula C₉H₁₁BrN₂, characterized by a bromine atom at the second position of the pyridine ring and a pyrrolidine moiety at the sixth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

- Molecular Weight : Approximately 227.1 g/mol

- Structural Features :

- Bromine substituent enhances reactivity.

- Pyrrolidine moiety contributes to biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Pharmacological Potential

- Antitumor Activity : Similar compounds have been studied for their ability to inhibit cancer cell proliferation. The structural characteristics of this compound suggest potential interactions with targets involved in cancer signaling pathways.

- Neuropharmacological Effects : Compounds with similar structures have shown promise in modulating central nervous system activity, indicating that this compound may also possess neuroactive properties.

- Enzyme Inhibition : The presence of nitrogen functionalities allows for interactions with various enzymes, potentially leading to inhibitory effects on key metabolic pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Binding Affinity : Interaction studies typically employ techniques such as molecular docking to assess binding affinities to specific biological targets, including enzymes and receptors involved in cancer and neuropharmacology.

- Structural Similarity to Known Ligands : The compound's structure may allow it to mimic known ligands, facilitating its interaction with target proteins.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds can provide insights into its unique properties and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-6-methylpyridine | Methyl group instead of pyrrolidine | Often used in agrochemical applications |

| 4-Chloro-6-(piperidin-1-yl)pyrimidine | Chlorine substituent and piperidine | Exhibits different biological profiles |

| 2-Bromo-N-(piperidin-4-ylmethyl)pyridin-2-amines | Piperidine substituent | Known for enhanced central nervous system activity |

| 3-Bromo-pyridinyl-pyrrolidines | Different bromination position | Potential use in neuropharmacology |

Propriétés

IUPAC Name |

2-bromo-6-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIGGKMZJYTAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.